molecular formula C8H12O2 B14247432 2,4-Dimethylhexa-2,4-dienoic acid CAS No. 241806-94-0

2,4-Dimethylhexa-2,4-dienoic acid

Cat. No.: B14247432
CAS No.: 241806-94-0
M. Wt: 140.18 g/mol
InChI Key: RJMYWDGRGHUHAH-UHFFFAOYSA-N
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Description

2,4-Dimethylhexa-2,4-dienoic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

241806-94-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2,4-dimethylhexa-2,4-dienoic acid

InChI

InChI=1S/C8H12O2/c1-4-6(2)5-7(3)8(9)10/h4-5H,1-3H3,(H,9,10)

InChI Key

RJMYWDGRGHUHAH-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C=C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethylhexa 2,4 Dienoic Acid and Its Derivatives

Direct Synthesis Approaches

Direct synthesis approaches encompass foundational reactions in organic chemistry that create carbon-carbon bonds. These methods often involve the generation of a nucleophilic carbanion that subsequently attacks an electrophilic carbonyl group, or the use of organophosphorus reagents to convert carbonyls into alkenes.

Carbanion-based condensation reactions, such as the Aldol and Claisen condensations, are powerful tools for C-C bond formation. uobabylon.edu.iqsiue.edu These reactions rely on the generation of a carbanion, typically an enolate, which then acts as a nucleophile. uobabylon.edu.iq For the synthesis of a substituted dienoic acid like 2,4-Dimethylhexa-2,4-dienoic acid, a multi-step sequence involving condensation followed by dehydration is conceivable.

A potential pathway could begin with a crossed-Aldol condensation. For instance, the enolate of 2-butanone (B6335102), generated by a suitable base, could react with a second carbonyl compound. Subsequent dehydration of the resulting β-hydroxy ketone would yield an α,β-unsaturated ketone. A second condensation or a related carbanion addition, followed by another dehydration step and final oxidation of an appropriate functional group, would be required to construct the full dienoic acid structure.

The mechanism of fatty acid biosynthesis, which involves the condensation of malonyl-thioesters, offers a bio-inspired parallel. However, studies on these biological systems indicate a concerted mechanism rather than one involving a free malonyl carbanion intermediate. nih.gov In synthetic chemistry, Claisen-type condensations involving ester enolates are also highly relevant. The reaction between the carbanion of an ester, like ethyl propionate, and an α,β-unsaturated ketone could be envisioned as a key step in assembling the carbon framework. Gas-phase studies have investigated the mechanics of Claisen-type condensations between carbanions and formic acid esters, confirming the viability of the addition-elimination pathway. researchgate.netnih.gov

The Wittig reaction is a highly effective and widely used method for synthesizing alkenes from aldehydes or ketones, making it exceptionally suitable for constructing the diene system of this compound. wikipedia.orgnumberanalytics.com The reaction involves a phosphonium (B103445) ylide (Wittig reagent) reacting with a carbonyl compound. organic-chemistry.org

A practical synthesis for an ester precursor of the target acid could involve the reaction of 2-butanone with a stabilized phosphorus ylide, such as (ethoxycarbonyl)ethylidenetriphenylphosphorane. This ylide can be prepared from ethyl 2-bromopropionate and triphenylphosphine (B44618). The reaction sequence is outlined below:

Ylide Formation: Reaction of triphenylphosphine with ethyl 2-bromopropionate to form a phosphonium salt, followed by deprotonation with a base (e.g., NaH, NaOMe) to generate the stabilized ylide. organic-chemistry.org

Olefination: The ylide attacks the carbonyl carbon of 2-butanone. This leads to a cyclic intermediate known as an oxaphosphetane, which then decomposes to form the desired alkene (ethyl 2,4-dimethylhexa-2,4-dienoate) and the highly stable triphenylphosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

The stereochemistry of the resulting double bond is a critical aspect of the Wittig reaction. wikipedia.orgchemtube3d.com The geometry is largely determined by the nature of the ylide. organic-chemistry.org

Stabilized Ylides , such as the one derived from ethyl 2-bromopropionate (containing an electron-withdrawing ester group), are relatively stable. They typically react to form the thermodynamically more stable (E)-alkene as the major product. numberanalytics.comchemtube3d.com

Non-stabilized Ylides (where the group attached to the carbanionic carbon is alkyl or H) are more reactive and generally lead to the kinetically controlled (Z)-alkene. wikipedia.orgnumberanalytics.com

Therefore, using the stabilized ylide described above would be expected to favor the formation of the (E)-isomer of the C2=C3 double bond. The geometry of the C4=C5 bond would be retained from the starting material, 2-butanone, which would isomerize under basic conditions to form the conjugated system.

Table 1: Plausible Wittig Reaction for Ethyl 2,4-Dimethylhexa-2,4-dienoate Synthesis

Reactant 1 (Carbonyl) Reactant 2 (Ylide Precursor) Expected Major Product Stereoisomer

The final step in many syntheses that utilize ester-based reagents, such as the Wittig or Claisen reactions, is the hydrolysis of the resulting ester to the corresponding carboxylic acid. evitachem.com Once the ester precursor, for example, ethyl 2,4-dimethylhexa-2,4-dienoate, has been synthesized, it can be converted to this compound through hydrolysis.

This transformation is typically carried out under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, often with a co-solvent like ethanol (B145695) to ensure miscibility. This reaction produces the carboxylate salt, which is then protonated in a separate step with a strong acid (e.g., HCl, H₂SO₄) to yield the final carboxylic acid.

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification. The ester is heated with a dilute aqueous solution of a strong acid. The reaction is an equilibrium process, and the use of a large excess of water drives it toward the carboxylic acid product.

Hydrolysis has been documented as a reliable method for converting various complex ester precursors into their final acid forms. evitachem.comresearchgate.net

Metal-Catalyzed Synthesis

Transition metal catalysis, particularly using palladium, offers powerful and often highly stereoselective methods for forming the carbon-carbon bonds required for diene synthesis. researchgate.netnih.gov These reactions are valued for their functional group tolerance and the ability to proceed under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be adapted to produce dienoic acid derivatives. acs.org Reactions such as the Heck, Suzuki, and Stille couplings are prominent examples. mdpi.com

Heck Reaction: This reaction could involve the coupling of a vinyl halide with an acrylate (B77674) derivative. For instance, the coupling of 2-iodobut-2-ene (B14693230) with methyl methacrylate, catalyzed by a palladium(0) complex, could potentially form the carbon skeleton of the target molecule's ester precursor. The reaction typically requires a base and proceeds via oxidative addition, migratory insertion, and beta-hydride elimination steps. nih.gov

Suzuki Coupling: A highly versatile method, the Suzuki reaction couples an organoboron compound with an organohalide. A plausible route for an ester precursor to this compound could involve the coupling of (E)-(2-methylbut-1-en-1-yl)boronic acid with ethyl (Z)-2-bromo-2-butenoate. The stereochemistry of the reactants is largely retained in the product, offering excellent control. A palladium catalyst, such as Pd(PPh₃)₄, and a base are required.

Stille Coupling: This reaction involves the coupling of an organostannane with an organohalide. A synthesis for a related compound, 2,4,5-trimethylhexa-2,4-dienoate, has been described using a Stille-Kelly coupling between a vinyl stannane (B1208499) and a vinyl bromide, catalyzed by a palladium complex. evitachem.com This demonstrates the applicability of the method for constructing substituted dienoate systems.

A recent development in this area is the palladium(II)-catalyzed aerobic dehydrogenation of γ,δ-olefinic acids, which provides a direct route to conjugated dienoic acids from simpler unsaturated acid precursors. nih.gov

Table 2: Comparison of Potential Palladium-Catalyzed Routes

Reaction Name Key Reactants Catalyst System (Typical) Key Advantage
Heck Reaction Vinyl Halide + Alkene Pd(OAc)₂, PPh₃, Base Atom economy
Suzuki Coupling Organoboron + Organohalide Pd(PPh₃)₄, Base Mild conditions, stable reagents

| Stille Coupling | Organostannane + Organohalide | Pd(PPh₃)₄ or Pd₂(dba)₃ | High functional group tolerance |

A primary advantage of using transition metal catalysis is the ability to exert fine control over the stereochemical outcome of the reaction. thieme-connect.de For diene synthesis, this means controlling the geometry (E/Z) of the newly formed double bonds. This control is typically achieved through the careful selection of the metal catalyst and, crucially, the associated ligands. researchgate.net

In palladium-catalyzed cross-coupling reactions, the steric and electronic properties of the phosphine (B1218219) ligands attached to the palladium center can profoundly influence the reaction's efficiency and selectivity. For instance, in Suzuki couplings for diene synthesis, the choice of ligand can help suppress isomerization and ensure that the stereochemistry of the starting materials is preserved in the final product. thieme-connect.de

Furthermore, asymmetric catalysis can be employed to control the formation of chiral centers adjacent to the diene system. While this compound itself is achiral, derivatives with different substitution patterns could be synthesized enantioselectively. For example, asymmetric hydrogenation of a suitable precursor using a chiral ruthenium or rhodium catalyst (e.g., Ru-BINAP) could introduce chirality with high enantiomeric excess. researchgate.net The development of catalysts for asymmetric hydrogenation was a significant breakthrough, allowing for the conversion of prochiral olefins into chiral products. researchgate.net

The choice of metal itself can be critical. While palladium is dominant, other transition metals are used for specific transformations. Titanium-mediated cyclization reactions, for example, have been employed in the synthesis of complex molecules containing diene motifs. researchgate.netthieme-connect.de The strategic selection of the catalyst system—comprising the metal, its oxidation state, and the surrounding ligands—is therefore paramount for achieving a stereocontrolled synthesis of complex dienoic acids and their derivatives. thieme-connect.de

Peroxymercuriation/Demercuriation Strategies

Peroxymercuriation/demercuriation is a powerful method for the stereospecific synthesis of cyclic peroxides, such as 1,2-dioxolanes, from conjugated dienes. This two-step process involves the reaction of a diene with a mercury(II) salt in the presence of a hydroperoxide, followed by reductive demercuriation, typically with sodium borohydride.

A key application of this strategy is in the synthesis of 1,2-dioxolane structures, which are found in a number of marine natural products. For instance, the synthesis of 3,5-dimethyl-1,2-dioxolane esters has been achieved through the peroxymercuriation/demercuriation of an ethyl ester analogue of a (2Z)-3,5-dimethyl-2,4-dienoic acid. ucl.ac.uk This process involves the treatment of the diene with two mole equivalents of mercury(II) acetate (B1210297) and 30% hydrogen peroxide, followed by demercuriation with sodium borohydride. ucl.ac.uk This approach allows for the formation of the 1,2-dioxolane ring with a high degree of control over the stereochemistry at the newly formed stereocenters.

The general reaction scheme for the peroxymercuriation/demercuriation of a diene to form a 1,2-dioxolane is as follows:

Reaction Scheme for Peroxymercuriation/Demercuriation

StepReagentsIntermediate/Product
1. PeroxymercuriationDiene, Hg(OAc)₂, H₂O₂Organomercurial peroxide
2. DemercuriationNaBH₄1,2-Dioxolane

This methodology is particularly relevant for the derivatization of this compound into complex heterocyclic scaffolds.

Synthesis of Structural Analogues and Precursors

The synthesis of structural analogues and precursors of this compound is crucial for expanding its utility in organic synthesis and for the development of new molecules with potential biological activity. This includes the preparation of alkyl ester analogues, derivatization into more complex molecular scaffolds, and the synthesis of halogenated dienic systems.

Preparation of Alkyl Ester Analogues

Alkyl esters of this compound are important intermediates, often prepared to facilitate purification or to modify the reactivity of the carboxylic acid moiety. The synthesis of these esters can be achieved through standard esterification methods, such as Fischer esterification, or by reacting the corresponding acid chloride with an alcohol.

In a related context, the synthesis of ethyl 3,5-dimethylhexa-2,4-dienoate has been described as a model system for the preparation of functionalized 1,2-dioxolanes. ucl.ac.uk The synthesis of this diene ester involved the LDA-induced condensation of an alkan-2-one with ethyl 3-methylbut-2-enoate (B8612036) to generate a (2Z)-3,5-dimethyl-2,4-dienoic acid, which was then presumably esterified. ucl.ac.uk This highlights a potential route to alkyl esters of this compound through the condensation of appropriate precursors.

Derivatization for Complex Molecular Scaffolds (e.g., 1,2-Dioxolanes, Thioates)

The conjugated diene and carboxylic acid functionalities of this compound allow for a wide range of derivatizations to form complex molecular scaffolds.

1,2-Dioxolanes: As discussed in section 1.3, the peroxymercuriation/demercuriation of this compound or its esters is a primary method for the synthesis of 1,2-dioxolane derivatives. These cyclic peroxides are of interest due to their presence in bioactive marine natural products. ucl.ac.uk The synthesis of a functionalized 1,2-dioxolane acid can be achieved directly from the corresponding (2E)-dienoic acid via this method. ucl.ac.uk

Thioates: The conversion of carboxylic acids to thioacids and subsequently to thioesters is a valuable transformation in organic synthesis. Thioacids can be prepared from carboxylic acids using reagents like Lawesson's reagent in a one-step protocol. nih.gov This method has been shown to be compatible with a variety of functional groups, including arenes and olefins. nih.gov Alternatively, thioacids can be synthesized from the corresponding acid chloride by reaction with potassium hydrosulfide. wikipedia.org Once the thioacid of this compound is formed, it can be alkylated to produce a variety of thioesters. wikipedia.org Thioesters are important intermediates in their own right, for example, in the synthesis of peptides and other complex molecules. nih.govlibretexts.org

Summary of Derivatization Reactions

Functional GroupReagents and ConditionsResulting Scaffold
Diene1. Hg(OAc)₂, H₂O₂; 2. NaBH₄1,2-Dioxolane
Carboxylic AcidLawesson's Reagent or 1. SOCl₂, 2. KSHThioacid
ThioacidAlkyl halideThioester

Synthesis of Halogenated Dienic Systems

The introduction of halogen atoms into the diene system of this compound can significantly alter its chemical reactivity and provide a handle for further functionalization, such as in cross-coupling reactions. The synthesis of halogenated buta-1,3-dienes has been extensively studied, and these methods can be adapted for the halogenation of this compound. researchgate.net

Halogenation of dienes can proceed via 1,2- or 1,4-addition, with the regioselectivity being influenced by the nature of the diene and the halogenating agent, as well as the reaction conditions. researchgate.net For the synthesis of highly substituted 1-halo-2-thio-1,3-dienes, a method involving the reaction of propargylic thioethers with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) has been developed. rsc.org This transformation proceeds under mild conditions and allows for the formation of a variety of halogenated and thiolated dienes with good control over the diastereoselectivity. rsc.org While this method is not a direct halogenation of a pre-existing diene, it represents a synthetic strategy to access halogenated diene systems with a similar substitution pattern.

The diene synthesis, or Diels-Alder reaction, has also been applied to halogenated quinones, indicating the utility of halogenated dienes in cycloaddition reactions. acs.org

Chemical Reactivity and Reaction Mechanisms of 2,4 Dimethylhexa 2,4 Dienoic Acid

Reactions Involving Conjugated Double Bonds

The conjugated diene system in 2,4-dimethylhexa-2,4-dienoic acid is the site of several important classes of reactions, including hydrogenation, cycloadditions, and photooxidations. The substitution pattern of the diene, with methyl groups at the 2- and 4-positions, influences the regioselectivity and stereoselectivity of these transformations.

Hydrogenation Chemistry and Selectivity

The catalytic hydrogenation of conjugated dienes can proceed in a stepwise manner, and the selectivity of the reduction is often dependent on the catalyst and reaction conditions employed. In the case of this compound, the two double bonds possess different degrees of substitution. The C4-C5 double bond is trisubstituted, while the C2-C3 double bond is tetrasubstituted and conjugated with the carboxylic acid group.

Generally, in the catalytic hydrogenation of conjugated systems, the less sterically hindered double bond is reduced preferentially. For this compound, this would suggest that the C4-C5 double bond is hydrogenated more readily than the more substituted C2-C3 double bond. Studies on the hydrogenation of a closely related compound, sorbic acid (2,4-hexadienoic acid), have shown that the reduction proceeds sequentially, with the less hindered C4-C5 double bond being reduced first to yield 2-hexenoic acid. scielo.org.zanih.gov A similar selectivity would be expected for this compound.

Various catalysts have been employed for the hydrogenation of conjugated dienoic acids, with palladium and nickel complexes showing significant activity. scielo.org.za For instance, pyrazolyl palladium(II) and nickel(II) complexes have been investigated as precatalysts for the hydrogenation of sorbic acid. scielo.org.za These catalysts, under mild conditions, have demonstrated the preferential reduction of the less hindered double bond. scielo.org.za Complete hydrogenation to 2,4-dimethylhexanoic acid would occur under more forcing conditions or with prolonged reaction times.

Table 1: Expected Products from Selective Hydrogenation of this compound

ReactantMajor Initial ProductFinal Product
This compound2,4-Dimethyl-2-hexenoic acid2,4-Dimethylhexanoic acid

Cycloaddition Reactions

The conjugated diene of this compound is a suitable substrate for cycloaddition reactions, most notably the Diels-Alder reaction and [2+2] cycloadditions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. nih.govbeilstein-journals.orglibretexts.orgresearchgate.net The reactivity of the diene in a Diels-Alder reaction is enhanced by the presence of electron-donating groups. nih.govbeilstein-journals.org In this compound, the two methyl groups act as electron-donating groups, increasing the electron density of the diene system and making it more reactive towards electron-deficient dienophiles. The carboxylic acid group, being electron-withdrawing, can influence the regioselectivity of the reaction.

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning that the stereochemistry of the starting materials is retained in the product. masterorganicchemistry.com For an acyclic diene like this compound, the substituents on the diene can be classified as "outside" or "inside" in the required s-cis conformation, and their relative positions are maintained in the cyclohexene (B86901) product. masterorganicchemistry.com

Photochemical [2+2] cycloadditions are reactions that occur between two double bonds upon irradiation with light, leading to the formation of a four-membered ring. masterorganicchemistry.comchemguide.co.uknih.gov Unlike the thermally allowed [4+2] Diels-Alder reaction, the [2+2] cycloaddition of simple alkenes is often photochemically induced. chemguide.co.uknih.gov For conjugated dienes like this compound, [2+2] cycloaddition can occur either intramolecularly or intermolecularly with another alkene.

The regioselectivity of [2+2] cycloadditions can be influenced by the substitution pattern of the reactants. In the case of intermolecular reactions, the formation of different regioisomers (head-to-head vs. head-to-tail) is possible. The product ratio often depends on the stability of the diradical intermediates formed during the reaction. The stereochemistry of the starting alkene is generally preserved in the cyclobutane (B1203170) product.

Photooxidation Mechanisms and Intermediates (e.g., Ene-hydroperoxides, Dioxetanes, Biradicals)

The photooxidation of conjugated dienes, particularly with singlet oxygen (¹O₂), can proceed through several pathways, including [4+2] cycloaddition to form endoperoxides (dioxanes) or an ene reaction to yield allylic hydroperoxides. The presence of allylic hydrogens in this compound (on the C1 methyl group and the C6 methyl group) makes the ene reaction a likely pathway.

In the ene reaction, singlet oxygen abstracts an allylic hydrogen, leading to the formation of a hydroperoxide and a shift of the double bond. For this compound, this could result in the formation of different ene-hydroperoxide isomers. The reaction is believed to proceed through a perepoxide or a biradical-like transition state.

Alternatively, a [4+2] cycloaddition with singlet oxygen would lead to the formation of a six-membered endoperoxide (a 1,2-dioxin (B12668366) derivative). This reaction is analogous to the Diels-Alder reaction. The competition between the ene reaction and the [4+2] cycloaddition is influenced by the conformation of the diene and the solvent. scielo.org.za

In some photochemical reactions, short-lived intermediates such as dioxetanes (four-membered rings containing a peroxide linkage) and biradicals can be formed. Dioxetanes can be intermediates in [2+2] cycloadditions of alkenes with oxygen, though this is less common for conjugated dienes. Biradical intermediates are proposed in many photochemical reactions, including some [2+2] cycloadditions and photooxidations.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo the typical reactions of carboxylic acids, such as esterification and amide formation. numberanalytics.commasterorganicchemistry.com The presence of the adjacent methyl group at the 2-position may introduce some steric hindrance, potentially affecting the reaction rates.

Standard esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (Fischer esterification). numberanalytics.commasterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org

Amide formation can be accomplished by reacting the carboxylic acid with an amine. Direct reaction requires high temperatures; therefore, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used to facilitate the reaction under milder conditions. Similar to esterification, conversion to the acyl chloride followed by reaction with an amine is also an effective method for amide synthesis.

Table 2: Common Reagents for Carboxylic Acid Transformations

TransformationCommon Reagents
EsterificationAlcohol (e.g., Methanol (B129727), Ethanol) with an acid catalyst (e.g., H₂SO₄)
Thionyl chloride (SOCl₂) followed by alcohol
Amide FormationAmine with a coupling agent (e.g., DCC, EDC)
Thionyl chloride (SOCl₂) followed by amine

Esterification Reactions

The carboxylic acid group of this compound readily undergoes esterification with various alcohols in the presence of an acid catalyst. This reaction proceeds via the classical Fischer esterification mechanism, where the protonated carboxylic acid is attacked by the nucleophilic alcohol, leading to the formation of an ester and water. The equilibrium of this reaction can be shifted towards the product side by removing water as it is formed.

For instance, the reaction with methanol in the presence of sulfuric acid yields methyl 2,4-dimethylhexa-2,4-dienoate. The rate of esterification can be influenced by the steric hindrance around the carbonyl group and the nature of the alcohol.

While specific kinetic data for the esterification of this compound is not extensively documented in publicly available literature, the principles of Fischer esterification are well-established. The reaction of the related hexanedioic acid, 2,4-dimethyl-, to its dimethyl ester is known. nih.gov

Salt Formation and Decarboxylation Pathways

As a carboxylic acid, this compound reacts with bases to form carboxylate salts. For example, with sodium hydroxide (B78521), it forms sodium 2,4-dimethylhexa-2,4-dienoate. This is a standard acid-base reaction.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of this compound is a more complex process. While direct thermal decarboxylation of α,β-unsaturated acids can occur, it often requires high temperatures. The presence of the conjugated diene system can influence the stability of potential intermediates.

Alternative decarboxylation routes, such as the Barton decarboxylation, could be employed. This method involves the conversion of the carboxylic acid to a thiohydroxamate ester, followed by radical-induced decomposition to yield the corresponding alkane and carbon dioxide. Another potential pathway is the Krapcho decarboxylation, which is typically applied to esters with an α-electron-withdrawing group, suggesting that the ester of this compound could be a substrate under specific conditions.

Formation of Acyl Halides

This compound can be converted to its corresponding acyl halide, a more reactive derivative, using standard halogenating agents. The most common reagents for this transformation are thionyl chloride (SOCl₂) for the formation of acyl chlorides and oxalyl chloride ((COCl)₂) in the presence of a catalytic amount of dimethylformamide (DMF).

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The use of oxalyl chloride with DMF catalysis involves the formation of a Vilsmeier reagent, which is the active halogenating species. These acyl halides are valuable intermediates for the synthesis of other derivatives, such as amides and esters, under milder conditions than the parent carboxylic acid.

Intramolecular Cyclization Reactions

The conjugated diene system in this compound provides a template for various intramolecular cyclization reactions, leading to the formation of cyclic structures.

Lactonization Studies (e.g., Iodolactonization, Protolactonization)

Intramolecular cyclization of this compound can lead to the formation of lactones (cyclic esters). This process, known as lactonization, can be initiated by various electrophiles.

Iodolactonization: In the presence of iodine (I₂) and a base, such as sodium bicarbonate, this compound can undergo iodolactonization. The reaction is initiated by the electrophilic attack of iodine on one of the double bonds of the conjugated diene. The resulting iodonium (B1229267) ion intermediate is then trapped intramolecularly by the carboxylate group, leading to the formation of an iodine-substituted lactone. The regioselectivity of this reaction would depend on the relative stability of the possible carbocation intermediates.

Protolactonization: Acid-catalyzed lactonization, or protolactonization, can also occur. Treatment of this compound with a strong acid can lead to the protonation of one of the double bonds, generating a carbocation. This carbocation can then be trapped by the internal carboxylic acid nucleophile to form a lactone. The stability of the resulting lactone ring (typically five- or six-membered rings are favored) and the carbocation intermediate will dictate the feasibility and outcome of this reaction.

Nazarov Cyclization of Related Dienyl Ketones

While this compound itself does not directly undergo the Nazarov cyclization, a key related reaction involves the corresponding dienyl ketones. The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the 4π-electrocyclic ring closure of a divinyl ketone under acidic conditions.

A relevant model substrate, 2,4-dimethyl-1,5-diphenylpenta-1,4-dien-3-one, has been studied for its Nazarov cyclization. mdpi.com This reaction is typically promoted by Brønsted or Lewis acids. mdpi.com Research has shown that deep eutectic solvents (DESs) can be effective media for this transformation. For instance, a mixture of triphenylmethylphosphonium bromide and acetic acid can lead to quantitative conversion of the dienyl ketone to the corresponding cyclopentenone derivative, even at room temperature. mdpi.com In another system using triphenylmethylphosphonium bromide and ethylene (B1197577) glycol as the DES, conversions of over 80% have been achieved. mdpi.com

These studies on a closely related dienyl ketone highlight the potential for derivatives of this compound, such as the corresponding methyl ketone, to undergo Nazarov cyclization to form substituted cyclopentenones. The reaction proceeds through a pentadienyl cation intermediate, and the stereochemical outcome is governed by the conrotatory nature of the 4π-electrocyclization.

Stereochemical Investigations and Isomeric Transformations

Geometric Isomerism of 2,4-Dimethylhexa-2,4-dienoic Acid

Geometric isomerism in this compound arises from the restricted rotation around the C2-C3 and C4-C5 double bonds. This results in three possible geometric isomers: (2E,4E), (2Z,4Z), and (2E,4Z). The 'E' (entgegen) and 'Z' (zusammen) notation is used to describe the configuration at each double bond, based on the priority of the substituent groups.

The distinct configurations of the (E,E), (Z,Z), and (E,Z) isomers can be elucidated using various analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for separating these isomers, often employing a nonpolar reversed-phase column. researchgate.net Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for structural confirmation. In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons adjacent to the double bonds are characteristic for each isomer, allowing for both qualitative and quantitative analysis of isomer mixtures. nih.govresearchgate.net For instance, the olefinic protons in conjugated systems show distinct signals depending on their cis or trans arrangement. nih.gov

Isomer ConfigurationExpected Analytical Characteristics
(2E,4E)-2,4-Dimethylhexa-2,4-dienoic acid Distinct signals in HPLC and NMR spectra indicating a trans-trans arrangement.
(2Z,4Z)-2,4-Dimethylhexa-2,4-dienoic acid Unique retention time in HPLC and specific chemical shifts in NMR confirming a cis-cis structure.
(2E,4Z)-2,4-Dimethylhexa-2,4-dienoic acid Intermediate polarity in HPLC and a combination of E and Z features in the NMR spectrum.

This table presents expected analytical distinctions based on general principles of isomer analysis; specific experimental data for this compound is not available.

The increased stability of conjugated dienes compared to their non-conjugated counterparts can be quantified by measuring their heats of hydrogenation. A more stable, conjugated diene will release less heat upon hydrogenation than a less stable, non-conjugated diene. openstax.org

IsomerRelative Thermodynamic StabilityPrimary Reason
(2E,4E)HighestMinimal steric hindrance, allowing for optimal planarity and conjugation. researchgate.netyoutube.com
(E,Z)IntermediateA balance of steric strain and conjugation effects.
(Z,Z)LowestSignificant steric hindrance, which disrupts planarity and reduces the effectiveness of conjugation.

This table is based on established principles of thermodynamic stability for conjugated dienes.

Diastereomeric Forms and Their Separation

Since this compound possesses a stereocenter at the C4 position in addition to the geometric isomerism at the C2 and C4 double bonds, diastereomeric forms are possible. The separation of these diastereomers can be a challenging task. Chromatographic techniques, such as chiral HPLC or gas chromatography with a chiral stationary phase, are often employed for the resolution of enantiomers and diastereomers of carboxylic acids. Derivatization of the carboxylic acid group to form diastereomeric esters with a chiral alcohol can also facilitate separation.

Isomerization Pathways and Catalysis

The interconversion between the geometric isomers of this compound can be induced through various means, including thermal energy and catalysis.

Thermal isomerization of unsaturated fatty acids, including dienoic acids, typically involves the cis-trans interconversion. researchgate.netnih.gov The rate of this isomerization generally increases with temperature. nih.gov The process is believed to proceed through a free radical mechanism, which can be initiated by factors such as heat and the presence of oxygen. researchgate.net The kinetics of such reactions often follow a first-order rate law. mdpi.com The activation energy for the thermal isomerization of similar unsaturated acids has been determined experimentally, providing insight into the energy barrier for the cis-trans conversion. mdpi.com

Isomerization of conjugated dienoic systems can also be achieved through catalysis.

Acid-Catalyzed Isomerization: Both Brønsted and Lewis acids can catalyze the isomerization of conjugated dienoic esters. researchgate.net For instance, irradiation in the presence of a Lewis acid can shift the photostationary state towards the less thermodynamically stable Z-isomer. researchgate.net Acid catalysis can also promote the isomerization of other unsaturated systems. nih.gov

Sulfur-Catalyzed Isomerization: Sulfur-containing compounds have been shown to catalyze the cis-trans isomerization of conjugated systems, such as carotenoids. nih.gov The mechanism is thought to involve the formation of thiyl radicals which can add to the double bond, allowing for rotation and subsequent elimination to yield the isomerized product. nih.gov Elemental sulfur, in the presence of a catalyst, can also react with conjugated dienes to form cyclic compounds like thiophenes, a process that inherently involves interaction with the diene system. rsc.orgnih.gov

Stereoselective Synthesis of Derivatives

The stereoselective synthesis of derivatives of this compound, such as esters and amides, is a nuanced area of organic chemistry that leverages established principles of asymmetric synthesis to control the spatial arrangement of atoms. Methodologies for achieving such stereocontrol often involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer.

A prominent strategy for the stereoselective synthesis of chiral carboxylic acid derivatives involves the use of chiral oxazolidinones. wikipedia.orgresearchgate.net These auxiliaries, derived from readily available chiral amino acids, can be attached to an achiral carboxylic acid to form a chiral amide. researchgate.net The presence of the chiral auxiliary then directs the stereochemical outcome of subsequent reactions, such as alkylation at the α-position.

While direct research on the stereoselective synthesis of this compound derivatives is not extensively documented in publicly available literature, the principles can be extrapolated from methodologies applied to structurally similar compounds, such as other substituted dienoic acids or carboxylic acids in general. The general approach would involve the attachment of a chiral auxiliary to the carboxylic acid, followed by a diastereoselective reaction to introduce the desired stereochemistry, and subsequent removal of the auxiliary.

For instance, the synthesis of chiral 2-amido-1,3-dienes has been reported through palladium-catalyzed carbon-nitrogen bond formation between a chiral oxazolidinone and a suitable propargyl carbonate. nih.gov This methodology, while not directly applied to this compound, demonstrates the feasibility of creating chiral amide derivatives of diene systems. The resulting chiral amido-dienes can then undergo further transformations, such as Diels-Alder reactions, with the stereochemical outcome being influenced by the chiral auxiliary. nih.gov

The following table outlines a general, illustrative pathway for the stereoselective synthesis of an amide derivative of this compound using a chiral oxazolidinone auxiliary, based on established chemical principles.

StepReactionReagents and ConditionsProductPurpose
1Amide FormationThis compound, Chiral Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), Coupling agent (e.g., DCC, EDC)Chiral N-acyloxazolidinoneAttachment of the chiral auxiliary to the dienoic acid.
2Diastereoselective ReactionVaries depending on the desired transformation (e.g., alkylation, conjugate addition)Diastereomerically enriched productIntroduction of a new stereocenter under the influence of the chiral auxiliary.
3Auxiliary CleavageHydrolysis (e.g., LiOH, H₂O₂) or other cleavage methodsChiral this compound derivative and recovered chiral auxiliaryRemoval of the auxiliary to yield the desired chiral product.

Modern synthetic methods also offer stereodivergent approaches to functionalized dienes, where the stereochemical outcome (E or Z configuration) can be controlled by the choice of ligand in a catalytic system. nih.gov Such strategies, often involving photoredox and nickel dual catalysis for the sulfonylalkenylation of terminal alkynes, provide a powerful tool for accessing specific stereoisomers of highly substituted 1,3-dienes. nih.gov While not a direct synthesis of a this compound derivative, this highlights the advanced catalytic methods available for controlling the geometry of diene systems.

Furthermore, the direct and stereoselective synthesis of functionalized dienoic carboxylates can be achieved through domino reactions, such as an allylic alkylation followed by a 4π-electrocyclic ring opening of a bicyclic lactone. nih.govchimia.ch This approach provides reliable access to dienes with specific functionalities and stereochemistry. nih.govchimia.ch

The research into stereoselective synthesis is ongoing, with a continuous effort to develop more efficient and selective methods. The application of these advanced techniques to the synthesis of specific derivatives of this compound would enable the exploration of their unique stereochemical properties and potential applications.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For a molecule like 2,4-Dimethylhexa-2,4-dienoic acid, with its multiple isomers, NMR is crucial for identifying the precise arrangement of atoms and their connectivity.

¹H NMR and ¹³C NMR for Structural Elucidation

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provide fundamental information about the molecular framework.

The ¹H NMR spectrum would reveal the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, specific signals would be expected for the methyl groups, the olefinic protons, and the carboxylic acid proton. The integration of these signals would correspond to the number of protons in each environment.

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of distinct carbon environments. The chemical shifts of the carbon signals would indicate the type of carbon atom (e.g., sp³, sp², carbonyl).

Table 1: Predicted ¹³C NMR Chemical Shifts for a Related Isomer (Note: Data is for (2E,4Z)-3,4-dimethylhexa-2,4-dienoic acid and is for illustrative purposes)

AtomPredicted Chemical Shift (ppm)
C1 (Carboxylic Acid)171.0
C2118.0
C3150.0
C4130.0
C5135.0
C615.0
Methyl on C320.0
Methyl on C422.0
This data is predictive and has not been experimentally verified in the available literature.

Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the stereochemistry of complex molecules like this compound.

COSY (Correlation Spectroscopy) would establish the connectivity between protons that are coupled to each other, helping to trace out the carbon skeleton. For instance, it would show correlations between the olefinic protons and the protons of the adjacent methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close to each other in space, which is critical for determining the geometry of the double bonds (E/Z isomerism). For example, a NOESY experiment could distinguish between the (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers of this compound by observing the spatial proximities between the methyl groups and the olefinic protons. While specific NOESY data for this compound is not available, this technique was crucial in identifying the individual isomers of the related compound, sorbic acid, after UV irradiation. ebi.ac.uk

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate determination of the molecular mass of a compound, which allows for the calculation of its elemental formula. For this compound (C₈H₁₂O₂), HRMS would be able to confirm its elemental composition by providing a mass measurement with a high degree of precision.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds in complex mixtures, making it an ideal tool for metabolite profiling. foodb.cat3db.ca

In the context of metabolite profiling, if this compound were a metabolite in a biological sample, GC-MS could be used to identify and quantify it. The sample would first undergo extraction and derivatization to make the analyte more volatile. The derivatized compound would then be injected into the GC, where it would be separated from other components of the mixture based on its boiling point and affinity for the stationary phase. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for its identification. While the application of GC-MS for the specific metabolite profiling of this compound is not documented in the searched literature, the technique is well-established for the analysis of similar organic acids.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the carboxylic acid and the conjugated diene functionalities.

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description of Vibration
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1680-1710Stretching
C=C (Conjugated Diene)1600-1650Stretching
C-O (Carboxylic Acid)1210-1320Stretching
=C-H3010-3100Stretching
C-H (Alkyl)2850-2960Stretching
This data represents typical ranges for the indicated functional groups and has not been experimentally verified for this compound in the available literature.

The precise positions of these bands can provide further information about the molecular structure and environment.

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) stands as a cornerstone in the analytical arsenal (B13267) for the separation, quantification, and purity assessment of organic compounds. For a molecule like this compound, with its potential for multiple geometric isomers (E,E), (E,Z), (Z,E), and (Z,Z), HPLC offers the necessary resolving power to distinguish between these closely related structures. The technique's versatility allows for the development of robust methods to ensure the isomeric purity of a sample, a critical aspect in both research and potential applications.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed mode for the analysis of this compound and its isomers. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the differential partitioning of the isomers between the two phases, which is influenced by their subtle differences in hydrophobicity and polarity.

The development of a successful HPLC method hinges on the careful selection of several key parameters, including the stationary phase, mobile phase composition, flow rate, and detector settings. For the separation of acidic compounds like this compound, the use of an acidic modifier in the mobile phase is often crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.

Detailed Research Findings:

While specific literature detailing the HPLC separation of this compound is not extensively available, methods developed for structurally similar compounds, such as sorbic acid (hexa-2,4-dienoic acid) and its derivatives, provide a strong foundation for establishing analytical protocols. Research on the separation of stereoisomers of other substituted propanoic acids also offers valuable insights into effective chromatographic conditions. researchgate.net

For instance, a common approach involves the use of a C18 stationary phase, which provides a hydrophobic surface for interaction with the analytes. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The proportion of the organic solvent can be adjusted to control the retention time of the isomers. An increase in the organic content generally leads to a decrease in retention time.

Detection is typically carried out using a UV detector, as the conjugated diene system in this compound exhibits strong absorbance in the UV region. The specific wavelength for detection would be chosen based on the absorbance maximum of the compound.

The following interactive data table outlines a representative set of HPLC conditions that could be employed for the separation and purity assessment of this compound isomers, based on established methods for similar compounds.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterCondition
Stationary Phase C18 (Octadecylsilyl), 5 µm particle size, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 10 µL
Column Temperature 30 °C

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying medium-sized organic molecules like 2,4-Dimethylhexa-2,4-dienoic acid. DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction.

DFT calculations are particularly adept at mapping out the potential energy surfaces of chemical reactions, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For this compound, this can be applied to understand various reactions, such as electrophilic additions to the conjugated diene system or pericyclic reactions like Diels-Alder, where it might act as the diene component.

The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants provides the activation energy barrier, a key determinant of the reaction rate.

For instance, in a hypothetical electrophilic addition of HBr to this compound, DFT could be used to model the reaction pathway, determining the relative energies of the possible carbocation intermediates and the corresponding transition states leading to 1,2- and 1,4-addition products.

Hypothetical DFT Data for Electrophilic Addition to this compound:

Species Relative Energy (kcal/mol)
Reactants (Dienoic acid + HBr) 0.0
Transition State 1 (1,2-addition) +15.2
Carbocation Intermediate 1 +5.8
Transition State 2 (1,4-addition) +14.5
Carbocation Intermediate 2 +4.9
1,2-Addition Product -12.3

Note: This data is illustrative and not based on published experimental or computational results.

A critical aspect of computational chemistry is its ability to correlate theoretical models with observable experimental data. For this compound, DFT calculations can predict various properties that can be experimentally verified. These include geometric parameters (bond lengths and angles), vibrational frequencies (which can be compared to IR and Raman spectra), and electronic properties such as ionization potential and electron affinity.

Molecular Modeling and Reactivity Predictions

Molecular modeling encompasses a broader range of computational techniques, including but not limited to DFT, that are used to represent and predict the behavior of molecules. For this compound, these models can provide a detailed picture of its three-dimensional structure and electronic landscape, which are fundamental to understanding its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. In a conjugated system like that of this compound, the π-electrons occupy a series of molecular orbitals. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor.

The energy and spatial distribution of the HOMO and LUMO can predict how the molecule will interact with other reagents. For instance, in a reaction with an electrophile, the reaction is likely to occur at the atoms where the HOMO density is highest. Conversely, in a reaction with a nucleophile, the attack will likely be directed towards atoms with high LUMO density. The energy gap between the HOMO and LUMO is also a crucial parameter, as a smaller gap generally implies higher reactivity.

For this compound, the conjugated diene system will have four π molecular orbitals (ψ1, ψ2, ψ3, ψ4). The four π electrons will occupy the two bonding orbitals, ψ1 and ψ2. Therefore, ψ2 will be the HOMO and ψ3* will be the LUMO. The methyl groups and the carboxylic acid group will influence the energies and spatial distributions of these orbitals.

Predicted Frontier Orbital Characteristics for this compound:

Molecular Orbital Energy (eV) (Illustrative) Key Atomic Contributions
LUMO (ψ3*) -1.2 C2, C3, C4, C5
HOMO (ψ2) -6.5 C2, C3, C4, C5

Note: This data is illustrative and not based on published experimental or computational results.

Quantum Chemical Studies of Isomeric Forms and Stability

This compound can exist in several geometric isomeric forms due to the presence of two double bonds. These isomers arise from the different possible arrangements of the substituents around the C2=C3 and C4=C5 double bonds (E/Z isomerism). Quantum chemical methods, such as DFT, can be employed to calculate the relative energies of these isomers and thus predict their relative stabilities.

The calculations would involve optimizing the geometry of each isomer and then calculating its electronic energy. After correcting for zero-point vibrational energy, the relative energies of the isomers can be compared. Generally, steric hindrance between bulky substituents plays a significant role in determining the relative stability of isomers. For this compound, isomers that minimize steric repulsion between the methyl groups and the carboxylic acid group are expected to be more stable.

Hypothetical Relative Stabilities of this compound Isomers:

Isomer Relative Energy (kcal/mol)
(2E, 4E) 0.0
(2E, 4Z) +1.2
(2Z, 4E) +1.5

Note: This data is illustrative and not based on published experimental or computational results.

These computational studies provide a detailed and predictive framework for understanding the chemical behavior of this compound, from its reactivity in chemical transformations to the relative stabilities of its various isomeric forms.

Environmental Transformations and Degradation Pathways

Microbial Degradation of Dienoic Acids and Related Compounds

Microbial biotransformation is a primary route for the breakdown of many organic compounds in the environment. nih.gov Both fungi and bacteria are known to metabolize unsaturated carboxylic acids.

The degradation of unsaturated carboxylic acids by microorganisms is a well-documented phenomenon. nih.gov Bacteria and fungi possess enzymes capable of catalyzing a variety of reactions, including hydrogenation, hydroxylation, and cleavage of carbon-carbon double bonds. nih.govresearchgate.netresearchgate.net For instance, the degradation of sorbic acid, a structural analog of 2,4-Dimethylhexa-2,4-dienoic acid, is known to be readily accomplished by various soil microorganisms, ultimately breaking it down into carbon dioxide and water. usda.gov

Fungi, particularly from genera like Aspergillus and Penicillium, are adept at transforming a wide array of secondary metabolites. nih.gov Their enzymatic machinery, including cytochrome P450 monooxygenases, can initiate the breakdown of complex molecules. nih.gov The biotransformation process often involves the reduction of double bonds. For example, the fungus Alternaria alternata has been shown to hydrogenate the diene moieties of curcumin. nih.gov It is plausible that similar enzymatic pathways could act on the conjugated diene system of this compound.

The identification of metabolic intermediates is key to understanding degradation pathways. For dienoic acids, the initial steps likely involve the saturation of the double bonds. Following this, the saturated fatty acid can enter the β-oxidation cycle.

Based on the degradation of analogous compounds, potential intermediates in the breakdown of this compound could include:

2,4-Dimethylhex-2-enoic acid and 2,4-Dimethylhex-4-enoic acid: Formed by the partial reduction of the diene system.

2,4-Dimethylhexanoic acid: The fully saturated corresponding carboxylic acid.

Hydroxylated derivatives: Resulting from the action of monooxygenases.

Studies on the herbicide 2,4-D have shown that degradation proceeds through intermediates such as 2,4-Dichlorophenol and chlorohydroquinone, demonstrating ring cleavage as a key step for aromatic compounds. researchgate.net While this compound is aliphatic, the principle of stepwise degradation to simpler molecules holds. The degradation of tebufenozide (B1682728) in soil also reveals several carboxylic acid metabolites, indicating that complex molecules are broken down into smaller, more manageable pieces by soil microbes. fao.org

Compound Degradation Product Examples Reference
TebufenozideRH-6595 (ketone), RH-2651 (carboxylic acid), RH-2703 (carboxylic acid) fao.org
2,4-Dichlorophenoxyacetic acid (2,4-D)2,4-Dichlorophenol (2,4-DCP), Chlorohydroquinone researchgate.net
Sorbic AcidCarbon dioxide and water usda.gov

Photodecomposition Studies of Conjugated Dienic Systems

Conjugated diene systems are known to be susceptible to photodecomposition. Ultraviolet (UV) radiation from sunlight can provide the energy needed to induce chemical reactions. For conjugated dienoic acids, this can lead to isomerization or even degradation. For example, the trans,trans isomer of sorbic acid can isomerize to other geometric isomers (cis,trans; trans,cis; cis,cis) upon exposure to UV light. ebi.ac.uk This photoisomerization can alter the biological and chemical properties of the compound.

Chemical Hydrolysis in Aqueous Environments

Chemical hydrolysis is the cleavage of chemical bonds by the addition of water. For this compound, the primary sites for potential hydrolysis are the carboxylic acid group and the conjugated double bonds. However, carboxylic acids are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-carbon double bonds of the diene system are also not susceptible to hydrolysis under these conditions.

Environmental Fate in Soil and Water Compartments

The ultimate environmental fate of this compound will be determined by a combination of its persistence against the degradation pathways mentioned above and its mobility in different environmental compartments.

In Soil: The behavior of organic acids in soil is heavily influenced by their pKa and the soil's properties (pH, organic matter content, clay content). As a carboxylic acid, this compound will exist predominantly in its anionic carboxylate form in soils with a neutral to alkaline pH. This anionic form generally has low sorption to negatively charged soil colloids, suggesting it could be mobile and potentially leach into groundwater. However, interactions with soil organic matter and mineral surfaces can retard its movement.

The degradation of this compound in soil is expected to be rapid under favorable conditions for microbial activity (warm, moist, and aerobic). inchem.org Studies on the herbicide 2,4-D have shown half-lives in aerobic mineral soils to be as short as 6.2 days. wikipedia.orgorst.edu Similarly, the degradation of glyphosate (B1671968) in soil leads to the formation of its main metabolite, AMPA, indicating active microbial breakdown. nih.gov Given that sorbic acid is readily degraded in the environment, a similar fate is anticipated for its dimethyl derivative. usda.gov

Compound Soil Half-Life (DT50) Conditions Reference
2,4-D (acid, salt, ester forms)~10 days- orst.edu
2,4-D (acid form)6.2 daysAerobic mineral soil wikipedia.org
Tebufenozide27.8 - 31.5 daysVarious soils fao.org

In Water: In aquatic systems, this compound is expected to be soluble, especially in its carboxylate form at neutral or alkaline pH. Its degradation will be primarily driven by microbial action and, to a lesser extent, photodecomposition in the sunlit surface layers (photic zone). In anaerobic aquatic environments, such as bottom sediments, degradation is expected to be significantly slower. wikipedia.org The persistence of the compound will depend on factors like water temperature, nutrient levels, and the presence of an adapted microbial community. inchem.org Given its structure, it is not expected to bioaccumulate significantly in aquatic organisms. tuftonboronh.gov

Advanced Materials and Polymer Science Applications of Dienic Systems

Monomer in Polymer Synthesis

There is no available research data or published literature to suggest that 2,4-Dimethylhexa-2,4-dienoic acid has been utilized as a monomer in polymer synthesis.

Control of Stereochemistry in Polymerization Processes

No studies concerning the stereochemical control of this compound polymerization have been found.

Incorporation into Resin Formulations for Enhanced Material Performance

Information regarding the incorporation of this compound into resin formulations to improve material performance is not present in the surveyed scientific literature.

Synthesis of Functionality-Enhanced Materials (e.g., Ionic Liquid-like Applications)

There are no documented instances of this compound being used in the synthesis of functionality-enhanced materials, such as for ionic liquid-like applications.

While related compounds with similar structural motifs, such as other dienoic acids, have been investigated for their potential in polymer chemistry, "this compound" itself does not appear to be a compound of interest in these applications based on currently accessible information.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sorbic acid, a related compound, often involves the condensation of malonic acid and crotonaldehyde (B89634). wikipedia.org More contemporary commercial routes utilize crotonaldehyde and ketene. wikipedia.orggreenllamaclean.com There is a growing need for more sustainable and environmentally friendly synthetic methods. One promising approach involves the use of renewable materials. For instance, a process has been developed to produce sorbic acid from biobased acetic acid and crotonaldehyde derived from bioethylene. google.com

Exploration of Under-Investigated Reactivity Patterns and Selectivity

The conjugated diene structure of 2,4-dimethylhexa-2,4-dienoic acid makes it susceptible to a variety of chemical transformations. While reactions like esterification, Diels-Alder cycloadditions, and hydrogenation are known for similar dienoic acids, there is ample room to explore less conventional reactivity. evitachem.com

The conjugated system is prone to nucleophilic attack, with nucleophiles such as sulfites and amines reacting with sorbic acid at the 5-position. nih.gov The reaction with amines can even lead to cyclization, forming substituted dihydropyridones. nih.gov Investigating the regioselectivity and stereoselectivity of such reactions with the more substituted this compound could reveal novel reaction pathways and lead to the synthesis of unique heterocyclic compounds.

Furthermore, the use of Lewis and Brønsted acids as catalysts can influence the photoisomerization of conjugated dienoic esters, allowing for the selective formation of specific stereoisomers. osti.gov Applying these photochemical methods to this compound could provide access to isomers that are difficult to obtain through traditional thermal methods. The development of highly selective synthetic methods for all four possible stereoisomers of 2,4-dienoic esters has been achieved through advanced techniques like alkyne elementometalation–Pd-catalyzed cross-coupling tandem processes. pnas.org

Further Mechanistic Elucidation of Biological Interactions at the Molecular Level

Sorbic acid and its derivatives are known for their antimicrobial properties, which are attributed to the undissociated form of the acid. nih.gov The exact mechanism of their growth-inhibitory activity is not fully understood but is thought to involve multiple targets. nih.gov In Bacillus subtilis, sorbic acid stress has been shown to induce a nutrient limitation response and indicate plasma membrane remodeling. nih.gov

For this compound, it is crucial to investigate its specific molecular targets and the mechanisms by which it exerts its biological effects. This includes identifying the enzymes or cellular pathways it interacts with and understanding the structure-activity relationships that govern these interactions. For example, studies on sorbic acid have shown that it can deregulate hepatic fatty acid metabolism by affecting pathways like de novo lipogenesis, VLDL secretion, autophagy, and β-oxidation. jfda-online.com Investigating whether this compound exhibits similar or distinct effects on lipid metabolism would be a valuable area of research.

Kinetic studies have revealed that the sorbic acid/sorbate (B1223678) system can act as an alkylating agent, with the ability to alkylate nucleophiles similar to DNA bases. researchgate.net This suggests a potential for genotoxicity that warrants further investigation for its substituted derivatives.

Integration of Advanced Characterization Techniques with Computational Synergies

A comprehensive understanding of the structure, properties, and reactivity of this compound requires a combination of advanced experimental techniques and computational modeling.

Experimental TechniqueApplication
X-ray Diffraction (XRD)Determining the three-dimensional crystal structure. rsc.orgbohrium.com
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentifying functional groups and studying intermolecular interactions. rsc.orgbohrium.com
Differential Scanning Calorimetry (DSC)Analyzing thermal properties and phase transitions. rsc.orgbohrium.com
Thermogravimetric Analysis (TGA)Assessing thermal stability. bohrium.com
High-Performance Liquid Chromatography (HPLC)Separating and quantifying components in reaction mixtures. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Identifying and quantifying volatile derivatives and reaction products. nih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidating the detailed molecular structure and stereochemistry. nih.gov

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com Molecular docking and molecular dynamics simulations can be employed to predict and analyze the binding of this compound and its derivatives to biological targets. researchgate.netfrontiersin.org The synergy between experimental data and computational predictions can accelerate the process of understanding molecular behavior and designing new molecules with desired properties. rsc.org For instance, molecular electrostatic potential (MEP) analysis and frontier orbital analysis can be used to discuss the chemical reactivity of molecules. rsc.orgbohrium.com

Rational Design of Novel Derivatives with Tuned Properties and Functions

Building upon a solid foundation of synthetic methods, reactivity data, and mechanistic understanding, the rational design of novel derivatives of this compound can be pursued. The goal is to create new molecules with enhanced or tailored properties for specific applications.

For example, esterification of sorbic acid has been shown to produce derivatives with potentially improved antimicrobial properties. nih.govresearchgate.net By systematically modifying the substituents on the diene backbone and the carboxylic acid group of this compound, it may be possible to fine-tune its biological activity, solubility, and other physicochemical properties.

Quantitative structure-activity relationship (QSAR) studies can be a powerful tool in this endeavor. researchgate.net By correlating the structural features of a series of derivatives with their biological activity, predictive models can be developed to guide the design of more potent compounds. researchgate.netfrontiersin.org For instance, QSAR studies on 2,4-hexadienoic acid derivatives have shown that topological parameters, such as molecular connectivity indices, have a significant correlation with their antimicrobial activity. researchgate.net

The synthesis of hybrid molecules, where this compound is combined with other bioactive scaffolds, could also lead to novel compounds with unique therapeutic potential. sciforum.net

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2,4-Dimethylhexa-2,4-dienoic acid in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar dienoic acids (e.g., Hexa-2,4-dienoic acid), researchers should:

  • Use personal protective equipment (PPE), including nitrile gloves and goggles, to avoid skin/eye contact (H315, H319) .
  • Work in a fume hood to minimize inhalation of vapors (H335) .
  • Implement spill containment measures using inert absorbents like vermiculite.
  • Store the compound in a cool, dry environment away from oxidizing agents.

Q. How can researchers synthesize this compound with high stereochemical purity?

  • Methodological Answer : While direct synthesis routes are not documented in the evidence, strategies for analogous compounds suggest:

  • Employing palladium-catalyzed cross-coupling reactions to introduce methyl groups at positions 2 and 4 .
  • Optimizing reaction conditions (temperature, solvent polarity) to favor the (E,E)-isomer, as seen in sorbic acid synthesis .
  • Purifying via recrystallization in ethanol/water mixtures or column chromatography using silica gel.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm double bond positions and methyl group integration (compare to sorbic acid data ).
  • IR Spectroscopy : Identify carbonyl (C=O) stretching (~1700 cm1^{-1}) and conjugated diene absorptions (~1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isomers via exact mass (e.g., molecular formula C8H12O2\text{C}_8\text{H}_{12}\text{O}_2, exact mass ~140.0837 Da) .

Advanced Research Questions

Q. How can researchers differentiate α-hydroxy and β-hydroxy intermediates during enzymatic degradation of this compound derivatives?

  • Methodological Answer :

  • Use isotope labeling (e.g., 18O^{18}\text{O}) to track hydroxylation sites, as demonstrated in studies of 2-hydroxy-6-oxohexa-2,4-dienoic acid (HOPDA) .
  • Employ enzyme inhibition assays with site-specific inhibitors (e.g., chelators for metalloenzymes) to identify active-site interactions .
  • Analyze intermediates via HPLC-MS/MS with collision-induced dissociation (CID) to distinguish fragmentation patterns of α- vs. β-hydroxy isomers .

Q. How should researchers resolve discrepancies in kinetic parameters of dioxygenases acting on this compound substrates?

  • Methodological Answer :

  • Control for substrate purity : Verify stereochemical homogeneity using chiral chromatography .
  • Vary assay conditions : Test pH, temperature, and cofactor concentrations (e.g., Fe2+^{2+}) to identify experimental variables affecting enzyme activity .
  • Use stopped-flow kinetics : Monitor rapid reaction phases (millisecond resolution) to detect transient intermediates that may skew steady-state calculations .

Q. What strategies elucidate the stereochemical configuration of this compound?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-proline) to determine absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra for (E,E)- vs. (Z,Z)-isomers .
  • NOESY NMR : Detect spatial proximity between methyl protons and adjacent double-bond protons to infer geometry .

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